

Structural Validation & Spectral Benchmarking: Methyl 4-fluoro-2-isopropoxybenzoate

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Compound of Interest

Compound Name: *Methyl 4-fluoro-2-isopropoxybenzoate*

Cat. No.: *B14026327*

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Executive Summary & Application Context

In the development of fluorinated kinase inhibitors and metabolic probes, **Methyl 4-fluoro-2-isopropoxybenzoate** serves as a critical intermediate. Its structural integrity is defined by two key features: the installation of the bulky isopropoxy group (essential for steric occlusion in active sites) and the retention of the fluorine atom (critical for metabolic stability).

This guide provides a comparative spectral analysis of the product against its synthetic precursor, Methyl 4-fluoro-2-hydroxybenzoate. We focus on

¹H NMR as the primary validation tool, distinguishing the product through diagnostic aliphatic coupling patterns and unique

F-

¹H splitting protocols.

The Comparison: Product vs. Precursor

- The Product (Isopropoxy): Characterized by a diagnostic septet/doublet aliphatic system and the absence of exchangeable protons.
- The Alternative (Hydroxy Precursor): Characterized by a downfield, hydrogen-bonded phenolic proton and a simplified aliphatic region.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol must be adhered to strictly. This workflow minimizes water exchange broadening and maximizes the resolution of Fluorine-Proton coupling (

).

Sample Preparation Workflow

- Solvent Selection: Chloroform-d () is the standard.
 - Why:
is avoided here because its viscosity broadens the fine coupling (~1-2 Hz) required for full assignment. Additionally, prevents H-bonding shifts that complicate the aromatic region.
- Concentration: 10-15 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., from the alkylation step) which cause baseline distortion.

Acquisition Parameters (400 MHz or Higher)

- Pulse Sequence: Standard zg30 (30° pulse angle).
- Relaxation Delay (D1): Set to 2.0 seconds.
 - Reasoning: The aromatic protons adjacent to Fluorine have shorter

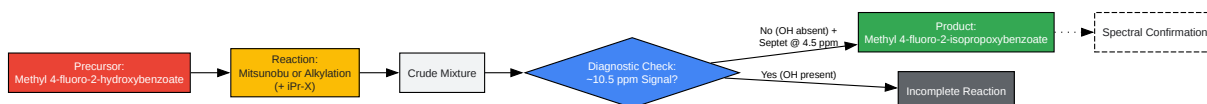
times, but the methyl ester protons relax slowly. A 2s delay ensures accurate integration of the aliphatic vs. aromatic regions.

- Spectral Width: -1 to 14 ppm (to catch potential residual phenol protons).
- Scans (NS): 16 scans are sufficient for >95% purity samples.

Structural Validation Logic (DOT Visualization)

The following diagram illustrates the logical flow for validating the

-alkylation reaction using NMR data points.



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Figure 1: Decision tree for NMR-based validation of the O-isopropylation reaction. The disappearance of the phenolic signal and appearance of the methine septet are the primary "Go/No-Go" gates.

Comparative Spectral Data

The table below contrasts the chemical shifts of the product against the precursor. Note the Diagnostic Shift column, which highlights the specific signals used to confirm the transformation.

Table 1: ¹H NMR Data Comparison (, 400 MHz)

Proton Assignment	Precursor (ppm)	Product (ppm)	Multiplicity	Coupling Constants (Hz)	Diagnostic Value
Phenolic -OH	10.80	Absent	s (br)	-	Primary Confirmation
H-6 (Ar)	7.85	7.82	dd		Confirms Benzoate Core
H-5 (Ar)	6.65	6.68	ddd		Fluorine Coupling Check
H-3 (Ar)	6.72	6.75	dd		Ortho-F & Ortho-OR Effect
Ester	3.92	3.87	s	-	Integration Reference (3H)
OiPr	Absent	4.56	sept		Secondary Confirmation
OiPr	Absent	1.38	d		Alkyl Chain Verification

Detailed Spectral Interpretation

The "Fluorine Effect" on Multiplicity

The most common error in interpreting this spectrum is misidentifying the aromatic signals as "messy multiplets." They are, in fact, clean signals split by the

F nucleus (

, 100% abundance).

- H-3 (The "Sandwich" Proton):

- Located between the Isopropoxy group and the Fluorine.
- It appears as a Doublet of Doublets (dd).
- Mechanism: It has a large ortho-Fluorine coupling (Hz) and a smaller meta-Proton coupling (Hz) to H-5.
- Note: The isopropoxy group donates electron density, shielding this proton upfield (~6.75 ppm).
- H-6 (The Deshielded Proton):
 - Located next to the electron-withdrawing Carbonyl (Ester).
 - It appears as a Doublet of Doublets (dd) at ~7.82 ppm.
 - Mechanism: Strong ortho-Proton coupling (Hz) to H-5, and a moderate meta-Fluorine coupling (Hz).

The Isopropyl "Fingerprint"

Unlike a methoxy group (which produces a singlet that can overlap with the ester), the isopropoxy group provides a definitive structural handle:

- The Septet: Look at 4.56 ppm. You will see a 1:6:15:20:15:6:1 splitting pattern. This confirms the is adjacent to two methyl groups ().
- The Doublet: Look at 1.38 ppm. A strong doublet integrating to 6 protons.

Purity Assessment

To calculate the % conversion from the precursor:

- Integrate the Product Ester Singlet (3.87 ppm) = Set to 100.
- Integrate the Precursor Ester Singlet (3.92 ppm).
- Calculation:

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